molecular formula C6H6ClNO3S B3057522 5-chloro-2-hydroxybenzenesulfonamide CAS No. 82020-64-2

5-chloro-2-hydroxybenzenesulfonamide

Cat. No.: B3057522
CAS No.: 82020-64-2
M. Wt: 207.64 g/mol
InChI Key: PKJFFXNIQFWAIP-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

5-Chloro-2-hydroxybenzenesulfonamide, also known as Benzenesulfonamide, 5-chloro-2-hydroxy-, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

The compound’s mode of action is primarily through the inhibition of bacterial DNA synthesis . It achieves this by competitively inhibiting the enzymes it targets, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and ion transport, while the inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for DNA synthesis .

Result of Action

The result of the compound’s action is the disruption of normal cellular processes in bacteria, leading to their inability to proliferate . This makes sulfonamides effective as antibacterial agents .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of other bacteria can affect the compound’s efficacy. Additionally, the compound’s stability could be affected by factors such as pH and temperature

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxybenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-hydroxybenzenesulfonamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJFFXNIQFWAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536798
Record name 5-Chloro-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-64-2
Record name 5-Chloro-2-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-chloro-2-methoxy-benzenesulfonamide (0.52 g, 2.33 mmol) in dichloromethane (25 mL) at −78° C. was added boron tribromide (1M solution in dichloromethane, 3.5 mL, 3.5 mmol). The reaction was stirred at −78° C. for 30 minutes and then warmed to ambient temperature and stirred overnight. The reaction was quenched with water (0.30 mL) and the precipitate formed was removed by filtration. The filtrate was concentrated in vacuo and the crude product was purified by chromatography on silica gel to give the title compound (0.32 g).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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